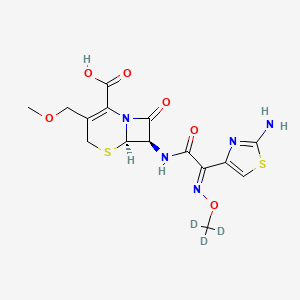

Cefpodoxime-d3 Acid

Description

Rationale for Stable Isotope Labeling in Drug Discovery and Development

Stable isotope labeling is a technique where an atom in a drug molecule is replaced with its heavier, non-radioactive isotope. nih.gov In the case of Cefpodoxime-d3 Acid, three hydrogen atoms on the methoxy (B1213986) group have been replaced with deuterium (B1214612). This subtle change in mass does not significantly alter the chemical properties of the molecule, allowing it to behave almost identically to the parent drug in biological systems. nih.gov

The primary advantage of this technique is that it allows researchers to differentiate between the administered drug and its endogenous counterparts or other sources of the compound. This is particularly crucial in studies where the drug is also a naturally occurring substance or when studying drug metabolism in complex biological matrices like plasma or urine. The use of stable isotopes also circumvents the safety and disposal concerns associated with radioactive isotopes.

Mass spectrometry is a key analytical technique that benefits from stable isotope labeling. researchgate.net A mass spectrometer can easily distinguish between the labeled and unlabeled compounds due to their mass difference. This allows for highly accurate and precise quantification of the drug and its metabolites, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Overview of Deuterated Analogs in Pharmacokinetic and Metabolic Research

Deuterated analogs, such as this compound, are particularly valuable in pharmacokinetic (PK) and metabolic research. Pharmacokinetics describes what the body does to a drug, and accurate measurement of drug concentrations over time is fundamental to these studies. nih.gov

One of the most significant applications of deuterated analogs is their use as internal standards in bioanalytical methods, especially in liquid chromatography-mass spectrometry (LC-MS). researchgate.net An internal standard is a compound of known concentration that is added to a sample to help quantify the analyte of interest. By using a deuterated version of the analyte as the internal standard, researchers can correct for variations in sample preparation and instrument response, leading to more reliable and reproducible results. researchgate.net

The table below illustrates the typical validation parameters for a bioanalytical method, highlighting the level of precision and accuracy that can be achieved with the use of a deuterated internal standard.

| Validation Parameter | Acceptance Criteria | Typical Performance with Deuterated Standard |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | > 0.995 |

| Intra-day Precision (%CV) | ≤ 15% | < 10% |

| Inter-day Precision (%CV) | ≤ 15% | < 10% |

| Accuracy (% Bias) | ± 15% | < 10% |

| Recovery | Consistent and reproducible | Highly consistent between analyte and standard |

Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can sometimes slow down the rate of metabolic processes that involve the breaking of this bond. While this compound is primarily used as an analytical standard, this principle is being explored in drug discovery to create "heavy drugs" with improved metabolic stability and longer half-lives.

Significance of this compound as a Research Tool

This compound's primary role in pharmaceutical research is as an internal standard for the quantitative analysis of Cefpodoxime (B17579) Acid in biological samples. researchgate.net Cefpodoxime is the active metabolite of the prodrug Cefpodoxime proxetil, and understanding its pharmacokinetic profile is crucial for determining its efficacy. nih.govnih.gov

The use of this compound in LC-MS/MS assays allows for the precise determination of key pharmacokinetic parameters of Cefpodoxime. The following table provides an example of the pharmacokinetic parameters of Cefpodoxime that can be accurately measured using a method incorporating its deuterated internal standard, based on a study in healthy volunteers. nih.govnih.gov

| Pharmacokinetic Parameter | Value (following a 200 mg oral dose of Cefpodoxime Proxetil) |

|---|---|

| Cmax (Maximum Plasma Concentration) | 2.13 ± 0.06 µg/mL |

| Tmax (Time to Maximum Concentration) | 2 hours |

| t1/2 (Elimination Half-life) | 3.05 ± 0.15 hours |

| AUC0-t (Area Under the Curve) | 6.81 ± 0.14 µg·h/mL |

By providing a reliable and accurate means of quantifying Cefpodoxime, this compound plays a vital role in:

Bioequivalence studies: Comparing the pharmacokinetic profiles of generic and brand-name drugs.

Drug-drug interaction studies: Assessing how co-administered drugs affect the pharmacokinetics of Cefpodoxime. nih.gov

Food-effect studies: Determining the impact of food on the absorption of Cefpodoxime. nih.gov

Studies in special populations: Evaluating the pharmacokinetics of Cefpodoxime in pediatric or renally impaired patients. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H17N5O6S2 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24)/b19-8+/t9-,13-/m1/s1/i2D3 |

InChI Key |

WYUSVOMTXWRGEK-WEEYGROZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC)C(=O)O |

Canonical SMILES |

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |

Origin of Product |

United States |

Advanced Analytical Applications of Cefpodoxime D3 Acid

Quantitative Bioanalysis in Preclinical and In Vitro Studies

The accurate determination of drug and metabolite concentrations in biological samples is paramount in preclinical and in vitro studies to understand the pharmacokinetic and pharmacodynamic profiles of a new chemical entity. Cefpodoxime-d3 acid plays a pivotal role in ensuring the reliability and accuracy of these bioanalytical methods.

Utilization as a Stable Isotope Internal Standard in LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its sensitivity and selectivity in quantifying compounds in complex mixtures like plasma, urine, and tissue homogenates. iosrjournals.orgresearchgate.net In LC-MS/MS analysis, a stable isotope-labeled internal standard, such as this compound, is indispensable. veeprho.com

The principle behind its use is that the deuterated standard co-elutes with the non-labeled analyte (Cefpodoxime acid) during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference, the analyte and the internal standard are detected as distinct ions. By adding a known concentration of this compound to the samples at the beginning of the sample preparation process, any variability or loss during extraction, chromatography, or ionization can be corrected. The concentration of the analyte is then determined by calculating the ratio of the peak area of the analyte to that of the internal standard. This method significantly enhances the precision and accuracy of the quantification. veeprho.com

Table 1: Mass Spectrometric Properties of Cefpodoxime (B17579) Acid and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Cefpodoxime Acid | C₁₅H₁₇N₅O₆S₂ | 427.46 |

| This compound | C₁₅H₁₄D₃N₅O₆S₂ | 430.47 |

This table presents the molecular formula and weight of Cefpodoxime Acid and its deuterated form, highlighting the mass difference crucial for LC-MS/MS analysis. sigmaaldrich.compharmaffiliates.com

Method Development for High-Throughput Screening in Biological Matrices

High-throughput screening (HTS) is essential in drug discovery for rapidly evaluating large numbers of compounds. frontiersin.orgbiorxiv.org When applied to bioanalysis, HTS methods must be fast, robust, and require minimal sample preparation. The use of this compound facilitates the development of such methods for the quantification of Cefpodoxime acid in biological matrices.

Developing a high-throughput LC-MS/MS method involves optimizing several parameters, including the sample extraction technique, chromatographic conditions, and mass spectrometric settings. Solid-phase extraction (SPE) is a commonly employed technique for sample clean-up and concentration. nih.gov The use of a stable isotope-labeled internal standard like this compound simplifies the optimization of the extraction procedure, as it compensates for any inconsistencies in recovery. Furthermore, rapid chromatographic methods, often employing shorter columns and faster flow rates, can be developed without compromising analytical accuracy, thanks to the specificity provided by the MS/MS detection and the corrective ability of the internal standard.

Validation of Analytical Methods Employing Deuterated Standards

For an analytical method to be used in regulated preclinical studies, it must be rigorously validated to ensure its reliability. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for the validation of bioanalytical methods. The validation process assesses various parameters, including specificity, linearity, accuracy, precision, recovery, and stability.

The inclusion of this compound as an internal standard is a key component of a successful validation. It helps to demonstrate the method's accuracy and precision by correcting for matrix effects and procedural variations. For instance, the accuracy of the method is determined by analyzing samples with known concentrations of the analyte, and the results should be within a certain percentage of the nominal value. The precision is assessed by repeatedly analyzing the same sample and is expressed as the coefficient of variation (CV%). The use of a deuterated internal standard typically leads to lower CVs and better accuracy, thereby ensuring the method meets the stringent requirements for validation.

Table 2: Typical Validation Parameters for an LC-MS/MS Method

| Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interference at the retention time of the analyte and internal standard. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. | Consistent and reproducible, though not required to be 100%. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |

This table outlines the key parameters and typical acceptance criteria for the validation of bioanalytical methods, where the use of a deuterated standard like this compound is crucial for meeting these standards.

Role in Impurity Profiling and Reference Standard Development

Beyond its use in quantitative bioanalysis, this compound also has applications in the characterization and control of impurities in the drug substance and drug product.

Assessment of Synthetic Impurities and Degradants

During the synthesis of Cefpodoxime proxetil and its subsequent formulation into a drug product, various impurities can be generated. scispace.com These can include starting materials, intermediates, by-products, and degradation products. It is a regulatory requirement to identify and quantify these impurities to ensure the safety and efficacy of the final product.

This compound can be used as a reference marker in chromatographic techniques to aid in the identification of impurities that are structurally related to Cefpodoxime acid. By comparing the fragmentation patterns of potential impurities with that of this compound in high-resolution mass spectrometry, structural information about the impurities can be deduced. Furthermore, in the absence of a synthesized standard for a particular impurity, a deuterated standard can sometimes be used for semi-quantitative estimation. A study on the characterization of impurities in Cefpodoxime proxetil identified 15 different impurities, highlighting the complexity of impurity profiling. researchgate.net

Table 3: Common Impurities of Cefpodoxime Proxetil

| Impurity Name | Relationship to Cefpodoxime |

| Cefpodoxime Proxetil EP Impurity D | An isomer of Cefpodoxime Proxetil. pharmaffiliates.com |

| Cefpodoxime Proxetil EP Impurity E | A related substance formed during synthesis. |

| Cefpodoxime Proxetil EP Impurity G | A degradation product. simsonpharma.com |

| Cefpodoxime Proxetil Impurity I | An impurity formed from a side reaction. simsonpharma.com |

This table lists some of the known impurities of Cefpodoxime Proxetil, the control of which is a critical aspect of pharmaceutical quality assurance.

Qualification as an Analytical Reference Material for Cefpodoxime Acid

An analytical reference material is a highly purified and well-characterized substance used for calibration, identification, or quality control purposes. synzeal.com this compound, due to its high purity and well-defined structure, can be qualified as a reference material. lgcstandards.com Its isotopic purity is a key parameter that is thoroughly characterized, often exceeding 98%.

Chromatographic Techniques for Separation and Quantification of Labeled Cefpodoxime Acid

This compound, as a deuterated analog of Cefpodoxime acid, is primarily utilized as an internal standard for the quantification of the parent drug in biological matrices and pharmaceutical formulations. caymanchem.commedchemexpress.com Its separation and quantification are achieved using advanced chromatographic techniques, where its slightly higher molecular weight due to the deuterium (B1214612) atoms allows for distinct detection by a mass spectrometer, while its chromatographic behavior remains nearly identical to the unlabeled Cefpodoxime acid.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Methodologies

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of Cefpodoxime acid and, by extension, its deuterated internal standard, this compound. These methods are valued for their simplicity, precision, and accuracy. nih.govnih.gov

Methodologies for the analysis of Cefpodoxime acid typically employ a C18 stationary phase, which provides effective separation from other impurities and related substances. sciencescholar.usresearchgate.netrroij.com The mobile phase is generally a combination of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile (B52724). sciencescholar.usscispace.com The pH of the buffer is a critical parameter, often adjusted to around 4.0 with phosphoric acid to ensure the proper ionization state of the analyte and achieve good peak shape. sciencescholar.usresearchgate.net Isocratic elution, where the mobile phase composition remains constant throughout the run, is common for its simplicity and robustness. sciencescholar.usresearchgate.netscispace.com

Several studies have detailed specific RP-HPLC conditions for the analysis of Cefpodoxime and its impurities, which are directly applicable to the separation of this compound. For instance, a method for determining Cefpodoxime impurity (Cefpodoxime Acid) used an Inertsil C18 column with a mobile phase of phosphate (B84403) buffer and methanol (60:40 v/v) at a pH of 4.0, with a flow rate of 0.8 ml/min. sciencescholar.usresearchgate.net Another method for the simultaneous estimation of Cefpodoxime proxetil and clavulanic acid utilized a Zorbax Eclipse XDB C18 column with a mobile phase of acetonitrile and 50 mM potassium dihydrogen phosphate buffer (pH 3.0, 70:30 v/v) at a flow rate of 1.0 ml/min. nih.govnih.gov

The following interactive table summarizes typical parameters for RP-HPLC methods used for the analysis of Cefpodoxime acid, which are suitable for this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Stationary Phase | Inertsil C18 (5 µm) sciencescholar.usresearchgate.net | Zorbax Eclipse XDB C18 (5 µm, 150x4.6 mm) nih.govnih.gov | Phenomenex ODS scispace.com |

| Mobile Phase | Phosphate buffer:Methanol (60:40 v/v) sciencescholar.usresearchgate.net | Acetonitrile:50 mM KH2PO4 buffer (70:30 v/v) nih.govnih.gov | Methanol:Phosphate buffer (65:35 v/v) scispace.com |

| pH | 4.0 (adjusted with orthophosphoric acid) sciencescholar.usresearchgate.net | 3.0 nih.govnih.gov | 4.0 (adjusted with orthophosphoric acid) scispace.com |

| Flow Rate | 0.8 ml/min sciencescholar.usresearchgate.net | 1.0 ml/min nih.govnih.gov | 1.0 ml/min scispace.com |

| Detection | 222 nm sciencescholar.usresearchgate.net | 228 nm nih.govnih.gov | 252 nm scispace.com |

| Internal Standard | - | Aspirin nih.govnih.gov | - |

| Retention Time | 15.6 min (for Cefpodoxime Acid) sciencescholar.us | 6.44 min (for Cefpodoxime proxetil) nih.govnih.gov | Not Specified |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution through the use of columns with smaller particle sizes (typically sub-2 µm). While specific UPLC methods explicitly for "this compound" are not extensively detailed in the literature, the principles of UPLC are highly applicable. Methods developed for the parent compound, Cefpodoxime, can be readily adapted.

The primary application of this compound is as an internal standard in bioanalytical methods, often involving LC coupled with tandem mass spectrometry (LC-MS/MS). iosrjournals.org UPLC-MS/MS systems provide high sensitivity and selectivity, which are crucial for detecting low concentrations of analytes in complex biological matrices. iosrjournals.org

For instance, UPLC-MS/MS has been used for the determination of other third-generation cephalosporins in biological fluids. iosrjournals.org These methods often use a C18 column and a gradient elution with a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic solvent such as acetonitrile. iosrjournals.org The use of formic acid makes the mobile phase compatible with mass spectrometry. sielc.com The shorter analysis times achieved with UPLC are highly advantageous in high-throughput settings, such as in pharmacokinetic studies where large numbers of samples need to be analyzed. iosrjournals.orgsielc.com

The following table outlines potential UPLC parameters for the analysis of this compound, extrapolated from methods used for similar compounds.

| Parameter | Exemplary Condition |

| Stationary Phase | Acquity UPLC BEH C18 (sub-2 µm) or equivalent |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile iosrjournals.org |

| Elution | Gradient |

| Flow Rate | 0.3 - 0.5 ml/min |

| Column Temperature | 30 - 45 °C |

| Injection Volume | 1 - 5 µL |

| Detector | Tandem Mass Spectrometer (MS/MS) |

Metabolism and Biotransformation Studies Utilizing Cefpodoxime D3 Acid

In Vitro Drug Metabolism Investigations

In vitro metabolism studies are fundamental to characterizing the metabolic fate of a drug. For Cefpodoxime (B17579), these studies focus on its stability and transformation in controlled laboratory environments that mimic physiological conditions.

The liver is the primary site of drug metabolism. Therefore, in vitro models using liver-derived components are essential. researchgate.net Hepatocytes, as complete liver cells, contain a full complement of both phase I and phase II metabolic enzymes and are used to provide a comprehensive assessment of metabolic pathways. scirp.orgdiva-portal.org Liver microsomes, which are subcellular fractions rich in cytochrome P450 (CYP450) enzymes, are also widely used to investigate phase I oxidative metabolism. researchgate.netscirp.orgnih.gov

Studies on Cefpodoxime reveal that it undergoes minimal metabolism in humans. fda.govnih.gov However, incubation studies with liver microsomes and hepatocytes are performed to confirm this low metabolic turnover and to identify any minor metabolites that may be formed. scirp.orgacs.org In these experiments, the non-labeled Cefpodoxime Acid is incubated with the liver preparations. At specified time points, samples are taken, and the reaction is stopped. Cefpodoxime-d3 Acid is then added as an internal standard before the sample is analyzed by LC-MS/MS to accurately quantify the remaining parent drug and any metabolites formed. kcasbio.comtexilajournal.com

Isotopic labeling is a powerful technique for metabolite identification. While Cefpodoxime itself is not extensively metabolized, the use of a stable isotope-labeled standard like this compound is crucial for distinguishing between the drug and endogenous compounds in biological samples. fda.govnih.gov

The key metabolic transformation for the administered drug is the hydrolysis of the prodrug, Cefpodoxime Proxetil, to the active Cefpodoxime Acid. researchgate.netfda.gov This de-esterification occurs in the gastrointestinal tract and blood. nih.govvulcanchem.com Studies have shown that unabsorbed Cefpodoxime Proxetil can be degraded in the gastrointestinal tract and excreted in feces. nih.gov Analysis using LC-MS/MS with this compound as an internal standard allows for precise measurement of Cefpodoxime Acid in various biological matrices, confirming the efficiency of the prodrug conversion and identifying any other potential degradation products. caymanchem.comlupinepublishers.com

The primary metabolic pathway for Cefpodoxime Proxetil is its activation to Cefpodoxime Acid through hydrolysis by esterase enzymes. nih.govnih.gov Studies have investigated the kinetics of this hydrolysis, noting that it can be inhibited by certain substances, suggesting the involvement of specific cholinesterases. nih.gov While Cefpodoxime Acid itself shows minimal further metabolism, enzyme kinetic studies are important to confirm that it is not a significant substrate or inhibitor of major drug-metabolizing enzymes like the CYP450 family. nih.gov This information is critical for predicting potential drug-drug interactions.

A study on the degradation of Cefpodoxime Proxetil found that its hydrolysis is significantly affected by pH, with much greater stability in acidic and neutral conditions compared to alkaline environments. semanticscholar.org

Table 1: Effect of pH on the Hydrolysis Rate Constant (k) of Cefpodoxime Proxetil in Darkness This interactive table is based on data showing that hydrolysis was only observed at basic pH values in darkness.

| pH | Hydrolysis Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) |

|---|---|---|

| 2.5 | Not Observed | Stable |

| 5.0 | Not Observed | Stable |

| 7.4 | Not Observed | Stable |

| 9.0 | 0.006 | 115.50 |

| 11.0 | 0.017 | 40.76 |

Data derived from a study on the hydrolytic degradation of Cefpodoxime Proxetil. semanticscholar.org

Preclinical Pharmacokinetic and Metabolic Fate Studies in Animal Models

Animal models are essential for understanding how a drug is absorbed, distributed, and eliminated in a living system.

In preclinical studies involving animal models such as dogs, mice, and alcids, this compound is used as an internal standard for the bioanalysis of plasma, tissue, and urine samples. nih.govvin.comavma.org After administration of the prodrug Cefpodoxime Proxetil to the animal, biological samples are collected over time. nih.govvin.com this compound is added to these samples during processing to enable accurate quantification of the active metabolite, Cefpodoxime Acid, via HPLC or LC-MS/MS. researchgate.netnih.gov This ensures that pharmacokinetic parameters are determined with high precision.

Pharmacokinetic studies in animal models like dogs have provided detailed insights into the absorption, distribution, and excretion of Cefpodoxime. After oral administration of Cefpodoxime Proxetil, the active drug is absorbed and distributed to various tissues. nih.govavma.org

Studies in dogs have shown that Cefpodoxime distributes into the skin and interstitial fluid. nih.govavma.org The primary route of elimination is renal, with a significant portion of the drug excreted unchanged in the urine. nih.gov One study in dogs determined the pharmacokinetic parameters of Cefpodoxime after oral administration of the prodrug. nih.gov Another comparative study in dogs investigated its distribution and the effect of plasma protein binding. avma.orgavma.org

Table 2: Selected Pharmacokinetic Parameters of Cefpodoxime in Dogs After Oral Administration of Cefpodoxime Proxetil This interactive table presents data from pharmacokinetic studies in dogs.

| Parameter | Study 1 (10 mg/kg) nih.gov | Study 2 (9.6 mg/kg) avma.org |

|---|---|---|

| Plasma | ||

| Cₘₐₓ (µg/mL) | 27.14 ± 4.56 | 33.0 ± 6.9 |

| AUC (µg·h/mL) | 107.71 ± 30.79 | 282.8 ± 44.0 |

| T½ (hours) | 4.72 ± 1.46 | 5.7 ± 0.9 |

| Interstitial Fluid (ISF) | ||

| Cₘₐₓ (µg/mL) | 3.06 ± 0.93 | 4.3 ± 2.0 |

| AUC (µg·h/mL) | - | 57.5 ± 17.4 |

| T½ (hours) | - | 10.4 ± 3.3 |

Cₘₐₓ: Maximum concentration; AUC: Area under the curve; T½: Elimination half-life. Values are presented as mean ± standard deviation.

These studies demonstrate that while plasma protein binding for Cefpodoxime is relatively high (around 82.6%), the drug effectively distributes into tissues, and the unbound concentrations are key for its therapeutic effect. avma.orgavma.org The primary elimination route is via the kidneys. nih.gov Studies in other species, such as alcids, have also been conducted to understand the drug's pharmacokinetic profile, although they showed poor oral absorption or rapid elimination in that particular species. vin.com

Deuterium (B1214612) Isotope Effects on Metabolic Stability and Pathways

The substitution of hydrogen with its heavier, stable isotope deuterium (²H or D) can have a measurable impact on the metabolic fate of a drug. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful principle utilized in medicinal chemistry and drug metabolism studies. iosrjournals.org The basis of the KIE lies in the fact that a carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a lower zero-point energy compared to a carbon-hydrogen (C-H) bond. researchgate.net Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of reaction for metabolic processes that involve the cleavage of this bond in the rate-determining step. iosrjournals.orgcaymanchem.com

In the context of drug metabolism, if a C-H bond at a site of metabolic attack by enzymes, such as cytochrome P450 (CYP) is replaced by a C-D bond, the rate of metabolism at that position can be significantly reduced. This can lead to increased metabolic stability, a longer biological half-life, and potentially altered metabolic pathways, as the metabolic machinery of the body may shift to other available sites on the molecule. juniperpublishers.com

While the theoretical principles of the deuterium isotope effect are well-established, specific, publicly available research detailing the comparative metabolic stability and biotransformation pathways of Cefpodoxime versus this compound is limited. Cefpodoxime itself undergoes minimal metabolism in the body, with a significant portion of the administered dose being excreted unchanged in the urine. drugbank.comnih.gov The primary use of this compound in research is as an internal standard for the highly accurate quantification of Cefpodoxime in biological matrices like plasma and urine during pharmacokinetic studies. caymanchem.com Its deuteration allows it to be easily distinguished from the non-labeled drug by mass spectrometry, ensuring precise measurements. vulcanchem.com

The general application of deuterated compounds in metabolic studies suggests that this compound would follow the same metabolic pathways as Cefpodoxime, although potentially at a different rate if the deuteration is at a site of minor metabolism. vulcanchem.com However, without specific comparative studies, quantitative data on the differences in metabolic stability and pathway flux between Cefpodoxime and this compound remains largely theoretical for this particular compound.

The following table provides a conceptual illustration of how data on metabolic stability could be presented if such a comparative study were conducted. Please note that the values presented are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available in the public domain.

Table 1: Hypothetical Comparative in Vitro Metabolic Stability of Cefpodoxime and this compound in Human Liver Microsomes

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Cefpodoxime | > 60 | < 5 |

| This compound | > 60 | < 4.5 |

This table is for illustrative purposes only. Actual data is not publicly available.

This hypothetical data would suggest a very high degree of metabolic stability for both compounds, with a slight, likely statistically insignificant, increase in the stability of the deuterated form, which would be consistent with the known minimal metabolism of Cefpodoxime.

Computational and Spectroscopic Characterization of Cefpodoxime Acid Derivatives

Quantum Chemical Investigations (e.g., Density Functional Theory, Polarizable Continuum Model)

Quantum chemical computations offer profound insights into the molecular-level characteristics of drug substances, predicting their behavior and properties. researchgate.net For Cefpodoxime (B17579) Acid and its derivatives, methods like Density Functional Theory (DFT) and the Polarizable Continuum Model (PCM) are instrumental. researchgate.net

Electronic Structure and Reactivity Analysis

DFT calculations are a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules. researchgate.netetsu.edu Studies on Cefpodoxime Acid using the B3LYP method with a 6-311++G(d,p) basis set have provided detailed information on its molecular geometry, electronic distribution, and reactivity descriptors. researchgate.net

Table 1: Calculated Reactivity Descriptors for Cefpodoxime Acid

| Descriptor | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | - | Electron-donating capacity |

| LUMO Energy | - | Electron-accepting capacity |

| Energy Gap (ΔE) | - | Chemical reactivity |

| Chemical Potential (μ) | Low | Nucleophilic character |

| Electrophilicity Index (ω) | Low | Nucleophilic character |

Note: Specific values are dependent on the computational method and basis set used. The trend indicates a nucleophilic nature.

Modeling of Solvation Energies and Intermolecular Interactions

Table 2: Components of Gibbs Free Energy of Solvation (ΔGsoln) for Cefpodoxime Acid in Water

| Energy Component | Typical Contribution | Role in Solvation |

|---|---|---|

| Electrostatic | Major | Interaction between solute charge distribution and solvent's dielectric continuum. |

| Dispersion | Minor | van der Waals forces. |

| Repulsive | Minor | Pauli repulsion between solute and solvent. |

| Cavitation | Significant | Energy required to create a cavity for the solute in the solvent. |

Note: This table represents the conceptual components of ΔGsoln calculated via PCM.

Advanced Spectroscopic Characterization for Labeled Analogs

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of isotopically labeled compounds like Cefpodoxime-d3 Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Confirmation

NMR spectroscopy is a definitive method for confirming the position and extent of deuteration. In the ¹H NMR spectrum of Cefpodoxime Acid, the methoxy (B1213986) group protons exhibit a characteristic singlet. For this compound, this singlet would be absent, providing clear evidence of successful deuteration.

Concurrently, a ²H (Deuterium) NMR spectrum would show a signal corresponding to the chemical shift of the methoxy group, confirming the presence of deuterium (B1214612) at that specific location. The integration of this signal can be used to determine the isotopic purity of the compound.

Table 3: Expected NMR Spectral Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Key Observation for Deuteration Confirmation |

|---|---|---|---|

| ¹H | Absence of signal around 3.8-4.0 ppm | - | Disappearance of the methoxy proton signal observed in the non-deuterated form. |

| ²H | Signal around 3.8-4.0 ppm | Singlet (broad) | Appearance of a deuterium signal at the expected chemical shift for the methoxy group. |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Infrared (IR) and UV-Visible Spectroscopy for Structural Validation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. In this compound, the fundamental structure is validated by the presence of characteristic peaks for the β-lactam carbonyl, amide, carboxylic acid, and other functional groups, which will be nearly identical to those in Cefpodoxime Acid. researchgate.net The key difference will be the appearance of C-D stretching and bending vibrations at lower frequencies (approximately 2100-2250 cm⁻¹ for C-D stretch) compared to the C-H vibrations of the non-deuterated methoxy group (typically 2850-2960 cm⁻¹).

Table 4: Key Spectroscopic Data for Structural Validation

| Spectroscopy | Key Feature for this compound | Information Provided |

|---|---|---|

| IR | Presence of C-D stretching/bending vibrations; characteristic peaks for other functional groups. | Confirms deuteration and validates the integrity of the molecular backbone. |

| UV-Vis | Absorption maxima similar to non-deuterated Cefpodoxime Acid. | Confirms the integrity of the chromophoric system. |

High-Resolution Mass Spectrometry for Molecular Identification and Purity

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the unambiguous identification and purity assessment of this compound. lgcstandards.com It provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition.

For this compound (C₁₅H₁₄D₃N₅O₆S₂), the expected exact mass will be approximately 3 atomic mass units higher than that of Cefpodoxime Acid (C₁₅H₁₇N₅O₆S₂). caymanchem.compharmaffiliates.com This precise mass difference confirms the incorporation of three deuterium atoms. The fragmentation pattern observed in MS/MS analysis would be largely similar to that of the non-deuterated analog, with a +3 mass shift for fragments containing the deuterated methoxy group. This technique is also highly sensitive for detecting any non-deuterated or partially deuterated impurities. Cefpodoxime-d3 is commonly used as an internal standard for the quantification of cefpodoxime by GC- or LC-MS. caymanchem.commedchemexpress.com

Table 5: High-Resolution Mass Spectrometry Data

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Key Diagnostic Feature |

|---|---|---|---|

| Cefpodoxime Acid | C₁₅H₁₇N₅O₆S₂ | 428.0699 | Reference mass |

| This compound | C₁₅H₁₄D₃N₅O₆S₂ | 431.0887 | Mass shift of +3.0188 amu compared to the non-deuterated form. |

Research Applications in Pharmaceutical Science and Chemical Biology

De-risking Strategies in Early Drug Discovery Through Metabolic Stability Profiling

In the early phases of drug discovery, a comprehensive understanding of a candidate's metabolic stability is paramount. A drug with poor metabolic stability can lead to a short half-life, low bioavailability, and the formation of potentially toxic metabolites. Isotopic labeling, particularly deuteration, is a powerful strategy to investigate and potentially enhance metabolic stability.

Cefpodoxime (B17579) itself is known to undergo minimal metabolism in humans, with a significant portion of the absorbed dose being excreted unchanged in the urine. nih.govoup.com This inherent stability is a favorable characteristic for a drug. However, even for compounds with low metabolism, it is crucial to confirm the metabolic pathways and ensure that no minor, but potentially significant, metabolic routes are overlooked.

The use of Cefpodoxime-d3 Acid in metabolic stability assays, typically conducted with liver microsomes or other metabolically active systems, can provide valuable insights. By comparing the rate of metabolism of Cefpodoxime with that of this compound, researchers can elucidate the sites of metabolic attack. The substitution of hydrogen with deuterium (B1214612) can slow down metabolic processes at the site of deuteration due to the kinetic isotope effect (KIE). juniperpublishers.com A significant difference in the metabolic rate between the deuterated and non-deuterated compounds would pinpoint the location of metabolism. If this compound shows a slower rate of degradation compared to Cefpodoxime, it would confirm that the methoxy (B1213986) group is a site of metabolic activity.

Conversely, if no significant difference is observed, it would provide strong evidence for the high metabolic stability of the Cefpodoxime molecule, thereby de-risking its development in terms of metabolic liabilities. This approach allows for an early and precise assessment of metabolic stability, guiding further development and resource allocation.

Table 1: Pharmacokinetic Parameters of Cefpodoxime in Healthy Volunteers

| Parameter | Value | Reference |

| Absolute Bioavailability | ~50% | nih.gov |

| Time to Peak Plasma Concentration (Tmax) | 1.9 - 3.1 hours | nih.gov |

| Plasma Half-life (t1/2) | 1.9 - 2.8 hours | nih.gov |

| Protein Binding | 18 - 23% | nih.gov |

| Urinary Excretion (unchanged) | ~80% of absorbed dose | oup.com |

This table presents the pharmacokinetic parameters of the non-deuterated parent drug, Cefpodoxime, which are essential for understanding its baseline metabolic profile.

Development of Targeted Bioanalytical Assays for Drug Candidates

The accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity and selectivity. jneonatalsurg.comchromatographyonline.com The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for the development of robust and reliable LC-MS/MS methods. researchgate.net

This compound is an ideal internal standard for the quantification of Cefpodoxime in biological samples such as plasma and urine. researchgate.net As a deuterated analog, it shares nearly identical physicochemical properties with Cefpodoxime. This ensures that it co-elutes with the analyte during chromatographic separation and exhibits similar behavior during sample extraction and ionization in the mass spectrometer. scispace.com

The key advantage of using this compound as an internal standard is its ability to compensate for variations in the analytical process, including:

Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since this compound is affected by the matrix in the same way as Cefpodoxime, the ratio of their signals remains constant, ensuring accurate quantification.

Extraction Recovery: Losses during sample preparation can be a significant source of error. The use of a SIL-IS corrects for these losses as both the analyte and the standard are lost to the same extent.

Instrumental Variability: Minor fluctuations in instrument performance can affect the signal intensity. The use of an internal standard normalizes the response, leading to improved precision and accuracy.

The development of a bioanalytical method for Cefpodoxime using this compound would involve optimizing the chromatographic conditions to achieve good separation and the mass spectrometric parameters for sensitive and specific detection. The method would then be validated according to regulatory guidelines to ensure its reliability for use in pharmacokinetic and clinical studies. nih.gov

Table 2: Typical Validation Parameters for a Bioanalytical Method Using a Deuterated Internal Standard

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) |

| Precision (%CV) | ≤ 15% (≤ 20% at the Lower Limit of Quantification) |

| Selectivity | No significant interference at the retention times of the analyte and internal standard |

| Stability | Analyte should be stable under various storage and processing conditions |

This table outlines the typical parameters and acceptance criteria for the validation of a bioanalytical method, where this compound would serve as the internal standard for Cefpodoxime quantification.

Contribution of Deuterated Analogs to Mechanistic Understanding of Drug Action and Fate

While Cefpodoxime has minimal metabolism, understanding any potential degradation pathways is important. A study on the degradation of ceftriaxone, another cephalosporin (B10832234), in aqueous solutions demonstrated the utility of the KIE in mechanistic investigations. researchgate.net By comparing the degradation rates in H₂O and D₂O, the researchers were able to gain insights into the initial degradation mechanism.

Similarly, this compound can be used to probe the mechanism of any minor metabolic or degradation pathways of Cefpodoxime. If a metabolic reaction involves the cleavage of a carbon-hydrogen bond at the methoxy group, the corresponding reaction for this compound will be slower. By measuring the KIE, researchers can determine if this bond cleavage is a rate-determining step in the metabolic process. This information is crucial for building a complete picture of the drug's fate in the body.

Furthermore, isotopic labeling with deuterium can be used in tracer studies to follow the distribution and excretion of a drug and its metabolites. nih.gov While Cefpodoxime is primarily excreted unchanged, this compound could be used to definitively trace its path through the body and confirm its excretion profile, providing a high level of confidence in its pharmacokinetic characterization.

Q & A

Basic Research Questions

Q. How is Cefpodoxime-d3 Acid synthesized and characterized for research applications?

- Methodological Answer : this compound is synthesized via deuterium exchange reactions, where hydrogen atoms in the parent compound (Cefpodoxime Acid) are replaced with deuterium at specific positions. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation and mass spectrometry (MS) for isotopic purity verification. Stability testing under varying pH and temperature conditions is critical to ensure structural integrity during experimental workflows .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high sensitivity and specificity. Key steps include:

Sample preparation : Protein precipitation or solid-phase extraction to isolate the compound.

Chromatographic separation : Use a C18 column with a mobile phase of methanol/water containing 0.1% formic acid.

Detection : Multiple reaction monitoring (MRM) transitions specific to this compound, leveraging its deuterium-labeled isotopic signature to differentiate it from non-deuterated analogs .

Q. How does deuterium substitution influence the stability of this compound compared to the non-deuterated form?

- Methodological Answer : Deuterium’s kinetic isotope effect (KIE) can alter bond dissociation energies, potentially enhancing metabolic stability. Researchers should conduct accelerated stability studies:

- Expose the compound to oxidative (e.g., H2O2), hydrolytic (buffers at pH 1–9), and photolytic conditions.

- Compare degradation rates between this compound and its non-deuterated counterpart using high-resolution MS to identify degradation pathways .

Advanced Research Questions

Q. How should researchers design experiments to assess the pharmacokinetic impact of deuterium in this compound?

- Methodological Answer :

In vivo models : Administer equimolar doses of this compound and the non-deuterated form to rodents or primates.

Pharmacokinetic parameters : Measure AUC (area under the curve), Cmax, and half-life (t½) via serial blood sampling.

Metabolite profiling : Use MS/MS to track deuterium retention in metabolites, focusing on hepatic cytochrome P450-mediated pathways.

- Key consideration : Control for diet and microbiota, as these can influence deuterium exchange in vivo .

Q. How can researchers resolve contradictory data in studies evaluating this compound’s antimicrobial activity?

- Methodological Answer : Contradictions often arise from strain-specific resistance or experimental variability. Mitigation strategies include:

- Standardized protocols : Adopt CLSI (Clinical and Laboratory Standards Institute) guidelines for minimum inhibitory concentration (MIC) assays.

- Control strains : Use reference strains (e.g., E. coli ATCC 25922) alongside clinical isolates to validate results.

- Data normalization : Express activity relative to internal controls (e.g., cefotaxime) and apply statistical tests (ANOVA with post-hoc correction) to assess significance .

Q. What methodologies are effective for elucidating resistance mechanisms in pathogens exposed to this compound?

- Methodological Answer :

Genomic sequencing : Perform whole-genome sequencing on resistant mutants to identify mutations in penicillin-binding proteins (PBPs) or β-lactamase genes.

Enzymatic assays : Quantify β-lactamase activity using nitrocefin hydrolysis assays, comparing kinetics between deuterated and non-deuterated substrates.

Molecular dynamics simulations : Model the interaction between this compound and PBPs to assess deuterium’s effect on binding affinity .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

- Methodological Answer :

- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC50 values.

- Error analysis : Report confidence intervals and use bootstrap resampling to assess robustness.

- Reproducibility : Share raw datasets and analysis scripts in repositories like Zenodo, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How can researchers ensure reproducibility in stability studies of this compound?

- Methodological Answer :

- Documentation : Provide detailed protocols for storage conditions (e.g., -80°C under argon) and handling procedures (e.g., glovebox use to prevent moisture uptake).

- Inter-laboratory validation : Collaborate with independent labs to replicate stability profiles using identical LC-MS/MS parameters.

- Data transparency : Publish chromatograms and MS spectra in supplementary materials to enable direct comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.